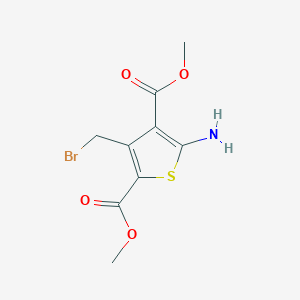

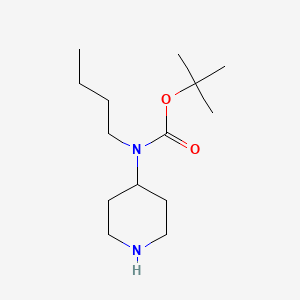

![molecular formula C8H13N3O2 B6143272 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 941209-04-7](/img/structure/B6143272.png)

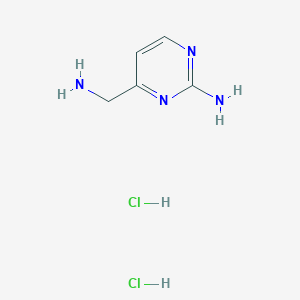

1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular weight of 183.21 . The IUPAC name for this compound is 1,3-dimethyl-5-[(methylamino)methyl]-2,4(1H,3H)-pyrimidinedione .

Physical And Chemical Properties Analysis

This compound has a predicted melting point of 142.06°C and a predicted boiling point of 265.7°C at 760 mmHg . The predicted density is 1.2 g/cm^3 and the predicted refractive index is n20D 1.51 .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives Formation

1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione shows interesting behavior in chemical reactions. When reacted with alkylamides in liquid ammonia and an oxidizing agent, it produces 7-amino derivatives, displaying potential for regioselective amination of condensed pyrimidines (Gulevskaya et al., 1994). Similarly, its reaction with hydrogen chloride in different solvents results in distinct chemical derivatives, demonstrating its versatile reactivity (Chepyshev et al., 2009).

Antibacterial Properties

Research on barbituric acid derivatives, including 5,5′-(arylmethylene)bis[1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-diones], has revealed their potential antibacterial activity. These compounds, synthesized via condensation with aromatic aldehydes, show effectiveness against bacteria like Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, in some cases surpassing the efficacy of ampicillin (Shukla et al., 2019).

Pharmaceutical Research

In the pharmaceutical domain, derivatives of 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione are explored for their antiviral properties. For instance, novel N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, synthesized from this compound, have been tested for their activity against hepatitis B virus, demonstrating moderate to high effectiveness (El‐Sayed et al., 2009).

Advanced Materials Synthesis

Further, 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in the synthesis of advanced materials like polyamides. Its derivatives, like 2-(1,3-dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)methylsuccinic acid, are used in polycondensation reactions with diamines, leading to the formation of polyamides with potential applications in material science (Hattori & Kinoshita, 1979).

Antiparasitic Applications

Additionally, studies have highlighted its role in synthesizing compounds with antiparasitic activities. Derivatives like 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde show potential against parasites such as Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, opening avenues for new antiparasitic drugs (Azas et al., 2003).

Mécanisme D'action

Target of Action

It’s suggested that the compound may interact with certain proteins or enzymes in the body .

Mode of Action

The compound’s mode of action is thought to be related to the inhibition of liver s9 protein activity, an enzyme necessary for DNA synthesis . This interaction could lead to changes in cellular processes, potentially affecting cell growth and division .

Biochemical Pathways

The compound’s interaction with liver s9 protein suggests it may influence pathways related to DNA synthesis and cell division .

Result of Action

It’s suggested that the compound may inhibit the growth and mutation of certain cells , potentially influencing cellular health and function.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione interacts with its targets and exerts its effects .

Propriétés

IUPAC Name |

1,3-dimethyl-5-(methylaminomethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-9-4-6-5-10(2)8(13)11(3)7(6)12/h5,9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDDVWFXIYSXKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=O)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide](/img/structure/B6143189.png)

![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)

![N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine](/img/structure/B6143198.png)

![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)

![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)